molecular formula C20H17N3O4 B2889560 2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1H-pyrazol-1-YL)acetic aci+ CAS No. 1341762-24-0

2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1H-pyrazol-1-YL)acetic aci+

Cat. No. B2889560
CAS RN: 1341762-24-0
M. Wt: 363.373
InChI Key: FIAFUYXILFTVOZ-UHFFFAOYSA-N
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Description

The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid is a solid substance with a molecular weight of 355.38 . Its empirical formula is C20H21NO5 .


Molecular Structure Analysis

The SMILES string representation of the compound is COCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Protection of Hydroxy-Groups

  • The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a part of this compound, is used for protecting hydroxy-groups in conjunction with various acid- and base-labile protecting groups. This protection is efficiently removed by triethylamine, making it a useful tool in organic synthesis (Gioeli & Chattopadhyaya, 1982).

Synthesis of Oligomers

  • N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, derived from this compound, have been utilized in the efficient synthesis of oligomers. These oligomers have applications in various biochemical and pharmaceutical research (Gregar & Gervay-Hague, 2004).

Structural Analysis

  • The compound has been used in the structural analysis of various chemical compounds, demonstrating its utility in understanding molecular configurations and interactions (Baumer et al., 2004).

Peptide Synthesis

  • It plays a critical role in solid-phase peptide synthesis, where its derivatives, such as Fmoc amino acids, are used. These advances in peptide synthesis have significant implications in bioorganic chemistry and drug development (Fields & Noble, 2009).

Reversible Protecting Group

  • In peptide synthesis, the derivatives of this compound are used as reversible protecting groups for amide bonds. This aids in preventing interchain association during peptide synthesis, which is crucial for creating specific peptide sequences (Johnson et al., 1993).

Safety and Hazards

The compound is classified as a combustible solid . The flash point is not applicable .

properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c24-19(25)11-23-10-13(9-21-23)22-20(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18H,11-12H2,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAFUYXILFTVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN(N=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1H-pyrazol-1-YL)acetic aci+

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